molecular formula C18H19FN6O B2424741 3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380167-04-2

3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2424741
CAS No.: 2380167-04-2
M. Wt: 354.389
InChI Key: LQHPBWAHVKHIDP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . The presence of the 4-fluorophenyl group and the pyridazinone moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine involves several steps. One common method includes the reaction of a 3-(2H)-pyridazinone derivative with an appropriate piperazine derivative under anhydrous conditions . The reaction typically uses anhydrous potassium carbonate as a base and 1-bromo-2-chloroethane as a reagent in anhydrous dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for a specific period, followed by purification to obtain the desired product .

Chemical Reactions Analysis

3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its anti-inflammatory and analgesic effects. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of the 4-fluorophenyl group and the pyridazinone moiety, which contributes to its diverse pharmacological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-13-20-18(26-23-13)12-24-8-10-25(11-9-24)17-7-6-16(21-22-17)14-2-4-15(19)5-3-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHPBWAHVKHIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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